molecular formula C15H24INO2Si B13140185 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide CAS No. 200064-95-5

1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide

Cat. No.: B13140185
CAS No.: 200064-95-5
M. Wt: 405.35 g/mol
InChI Key: IQGXVZFDBDJCOQ-UHFFFAOYSA-M
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Description

1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a chemical compound with a complex structure that includes a benzazasilinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves multiple steps. One common method includes the reaction of a benzazasilinium precursor with ethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in an aqueous solution.

Major Products

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of reduced benzazasilinium derivatives.

    Substitution: Formation of substituted benzazasilinium compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-3-(2-methoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
  • 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium bromide

Uniqueness

1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is unique due to its specific ethoxy-oxoethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

200064-95-5

Molecular Formula

C15H24INO2Si

Molecular Weight

405.35 g/mol

IUPAC Name

ethyl 2-(1,1,3-trimethyl-2,4-dihydro-3,1-benzazasilin-3-ium-3-yl)acetate;iodide

InChI

InChI=1S/C15H24NO2Si.HI/c1-5-18-15(17)11-16(2)10-13-8-6-7-9-14(13)19(3,4)12-16;/h6-9H,5,10-12H2,1-4H3;1H/q+1;/p-1

InChI Key

IQGXVZFDBDJCOQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1(CC2=CC=CC=C2[Si](C1)(C)C)C.[I-]

Origin of Product

United States

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